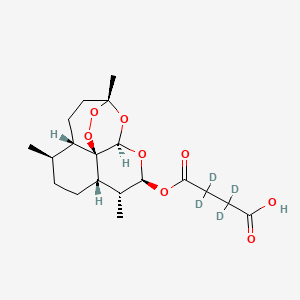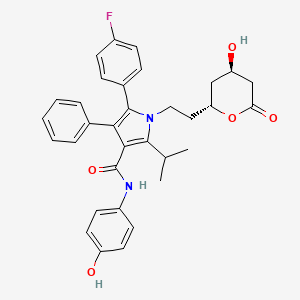
(S)-Etodolac-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Etodolac-d3 is a deuterated form of the nonsteroidal anti-inflammatory drug (NSAID) Etodolac. The deuterium atoms replace the hydrogen atoms in the molecule, which can potentially alter its pharmacokinetic properties. This compound is primarily used in scientific research to study the metabolism and pharmacokinetics of Etodolac.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Etodolac-d3 involves the incorporation of deuterium atoms into the Etodolac molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product undergoes rigorous quality control to meet industry standards.
化学反应分析
Types of Reactions: (S)-Etodolac-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted Etodolac derivatives.
科学研究应用
(S)-Etodolac-d3 is widely used in scientific research for various applications, including:
Chemistry: Studying the metabolic pathways and degradation products of Etodolac.
Biology: Investigating the biological effects and interactions of Etodolac at the molecular level.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of Etodolac in the human body.
Industry: Developing new formulations and delivery systems for Etodolac.
作用机制
The mechanism of action of (S)-Etodolac-d3 is similar to that of Etodolac. It works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.
相似化合物的比较
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: A widely used NSAID with a longer half-life compared to Etodolac.
Ketoprofen: An NSAID with both anti-inflammatory and antipyretic properties.
Uniqueness of (S)-Etodolac-d3: this compound is unique due to the presence of deuterium atoms, which can alter its metabolic stability and pharmacokinetic profile. This makes it a valuable tool in research for studying the detailed metabolic pathways and interactions of Etodolac.
属性
CAS 编号 |
1246818-32-5 |
|---|---|
分子式 |
C17H18NO3D3 |
分子量 |
290.38 |
外观 |
White Solid |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
相关CAS编号 |
87249-11-4 (unlabelled) |
同义词 |
(1S)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic Acid-d3 |
标签 |
Etodolac Impurities |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


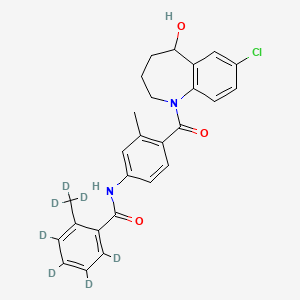
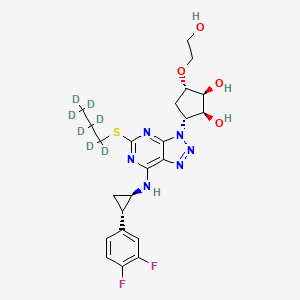
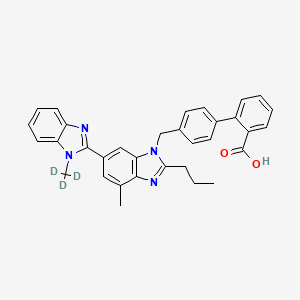
![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)
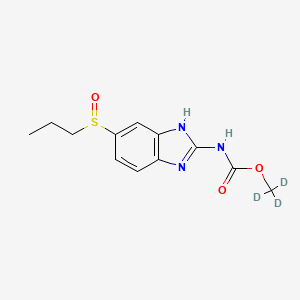
![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)
